REACTION_CXSMILES
|
CC(N=NC(C#N)(C)C)(C#N)C.I[CH:14]([CH2:19][C:20]([F:32])([F:31])[C:21]([F:30])([F:29])[C:22]([F:28])([F:27])[C:23]([F:26])([F:25])[F:24])[CH2:15][CH2:16][CH2:17][OH:18].P(O)(O)O.C(N(CC)CC)C>O1CCOCC1>[F:31][C:20]([F:32])([C:21]([F:29])([F:30])[C:22]([F:27])([F:28])[C:23]([F:24])([F:25])[F:26])[CH2:19][CH2:14][CH2:15][CH2:16][CH2:17][OH:18]
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Name
|
|
Quantity
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4.9 g
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
4iodo-6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
IC(CCCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
during reflux
|
Type
|
ADDITION
|
Details
|
After addition
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed for a period of time until the GLC analysis
|
Type
|
CUSTOM
|
Details
|
a complete reaction (usually an hour)
|
Type
|
EXTRACTION
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Details
|
The crude product was extracted into diethyl ether (3×50 cm3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the pure product was obtained by reduced pressure distillation as a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
FC(CCCCCO)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |